molecular formula C20H16N6O2S B2668241 N-(4-acetylphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide CAS No. 868967-73-1

N-(4-acetylphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide

Cat. No.: B2668241
CAS No.: 868967-73-1
M. Wt: 404.45
InChI Key: NQYWPEYUYIJTTM-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a potent and selective small-molecule inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family, specifically targeting FGFR1, FGFR2, and FGFR3 tyrosine kinases. Its primary research value lies in the investigation of aberrant FGFR signaling, which is a well-documented driver of tumor proliferation, angiogenesis, and survival in various cancers , including urothelial carcinoma, breast cancer, and endometrial cancer. The compound acts by competitively binding to the ATP-binding pocket of the FGFR kinases, thereby inhibiting receptor autophosphorylation and subsequent downstream signaling through pathways such as MAPK/ERK and PI3K/AKT. This targeted mechanism makes it an essential pharmacological tool for studying FGFR-dependent oncogenesis and for evaluating the therapeutic potential of FGFR inhibition in preclinical models . Researchers utilize this compound to explore mechanisms of resistance to FGFR-targeted therapies and to identify potential combination treatment strategies. Its application is critical for advancing the understanding of precision oncology and for the development of next-generation targeted anticancer agents.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6O2S/c1-13(27)14-5-7-15(8-6-14)22-18(28)12-29-19-10-9-17-23-24-20(26(17)25-19)16-4-2-3-11-21-16/h2-11H,12H2,1H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQYWPEYUYIJTTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=N4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridazinyl Intermediate: Starting with pyridine-2-carboxylic acid, the compound undergoes cyclization with hydrazine to form the pyridazinyl core.

    Triazolo Ring Formation: The pyridazinyl intermediate is then reacted with an appropriate azide to form the triazolo ring through a cycloaddition reaction.

    Acetylation: The resulting compound is acetylated using acetic anhydride in the presence of a base such as pyridine.

    Final Coupling: The acetylated intermediate is coupled with 4-acetylphenylamine under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, high-throughput screening for reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, N-(4-acetylphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In industrial applications, this compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Triazolopyridazine Core

The triazolopyridazine scaffold is highly modifiable, with substituents dictating physicochemical and biological properties. Key analogs include:

Compound Name / ID Substituents (Triazole Ring) Phenyl Group (Acetamide) Molecular Formula Molecular Weight Key Features
Target Compound Pyridin-2-yl 4-Acetylphenyl C₂₂H₁₇N₇O₂S 475.48* Pyridine enhances polarity; acetyl improves stability
N-(4-Acetamidophenyl)-2-{[3-(4-chlorophenyl)-triazolo[...]sulfanyl}acetamide 4-Chlorophenyl 4-Acetamidophenyl C₂₁H₁₇ClN₆O₂S 452.92 Chlorine increases electronegativity; acetamido may reduce lipophilicity
2-[[6-(4-Methylphenyl)-triazolo[...]sulfanyl]acetamide (877634-23-6) 4-Methylphenyl Unspecified C₁₇H₁₅N₅OS 353.40 Methyl group boosts lipophilicity; simpler structure
Furan-2-yl-triazole derivatives Furan-2-yl Varied aryl groups Varies ~350–450 Furan introduces oxygen heteroatom; anti-exudative activity in vivo
Key Observations:
  • Electron-Withdrawing vs. In contrast, the pyridin-2-yl group in the target compound offers a balance of polarity and aromatic interactions.
  • Acetyl vs. Acetamido : The 4-acetylphenyl group (target) is more electron-withdrawing than the acetamido group in , which may alter metabolic pathways or target affinity.
  • Furan vs. Pyridine : The furan-2-yl substituents in introduce a heterocyclic oxygen, possibly contributing to anti-exudative effects via hydrogen bonding.

Biological Activity

N-(4-acetylphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a complex organic compound with notable biological activity. This compound belongs to a class of triazole derivatives, which are known for their diverse pharmacological properties. The molecular formula of this compound is C20H16N6O2SC_{20}H_{16}N_6O_2S, and it has a molecular weight of 404.4 g/mol .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, certain triazole derivatives have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating infections .

Enzyme Inhibition

This compound is also noted for its ability to inhibit specific enzymes. In studies involving triazolethiones, compounds with similar structures demonstrated inhibition of acetylcholinesterase (AChE), which is crucial in the treatment of neurological disorders . The inhibition of AChE can lead to increased levels of acetylcholine in synapses, potentially enhancing cognitive functions.

Antioxidant Properties

Antioxidant activity is another area of interest for compounds in this class. Some derivatives have been reported to exhibit high antioxidant activity, which is beneficial in combating oxidative stress-related diseases . This property makes them candidates for further investigation in the context of chronic diseases where oxidative damage is a concern.

Case Studies and Research Findings

A variety of studies have explored the biological activities of triazole derivatives:

  • Antimicrobial Studies : A study evaluated the antimicrobial efficacy of various triazole compounds against multiple pathogens. Results indicated that certain derivatives showed significant inhibitory effects on bacterial growth, supporting their potential use as antimicrobial agents .
  • Enzyme Inhibition : Research focusing on enzyme inhibition revealed that modifications to the triazole ring could enhance the inhibitory potency against AChE. This suggests that structural variations can lead to improved therapeutic profiles for neurological applications .
  • Antioxidant Evaluation : Compounds were tested for their ability to scavenge free radicals in vitro, demonstrating promising results that warrant further exploration into their use as antioxidant agents .

Data Table: Biological Activities of Similar Compounds

Compound NameAntimicrobial ActivityAChE InhibitionAntioxidant Activity
Compound AModerateYesHigh
Compound BSignificantYesModerate
This compoundSignificantYesHigh

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-acetylphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-acetylphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide

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